An In-Depth Technical Guide to 3-(Trifluoromethyl)azepan-3-ol Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 3-(Trifluoromethyl)azepan-3-ol Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)azepan-3-ol hydrochloride, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the azepane scaffold can profoundly influence its physicochemical and pharmacological properties, making it an attractive building block for novel therapeutics. This document delves into the synthesis, structural elucidation, and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
The azepane motif is a recurring structural feature in a number of pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group, a common strategy in modern drug design, can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2][3] The unique electronic properties of the -CF3 group can also modulate the pKa of nearby functional groups, influencing drug-receptor interactions.[4]
Physicochemical Properties
While specific experimental data for 3-(trifluoromethyl)azepan-3-ol hydrochloride is not widely available, its properties can be predicted based on closely related structures and general chemical principles. The hydrochloride salt form enhances aqueous solubility and stability, which is advantageous for pharmaceutical formulations.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H13ClF3NO | - |
| Molecular Weight | 219.63 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General property of hydrochloride salts |
| pKa | The basicity of the azepane nitrogen is expected to be reduced by the electron-withdrawing trifluoromethyl group. | [4] |
| LogP | The trifluoromethyl group increases lipophilicity compared to the non-fluorinated analogue. | [2] |
Synthetic Strategies
The synthesis of trifluoromethylated azaheterocycles can be achieved through various synthetic routes.[5][6][7] A plausible and efficient method for the preparation of 3-(trifluoromethyl)azepan-3-ol hydrochloride involves the nucleophilic addition of a trifluoromethyl group to a suitable azepane precursor.
A common and effective method for introducing the trifluoromethyl group is through the use of Ruppert's reagent (TMSCF3) or other similar trifluoromethylating agents.[4] The synthesis can be envisioned to start from a protected azepan-3-one.
Caption: A general synthetic workflow for 3-(Trifluoromethyl)azepan-3-ol hydrochloride.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)azepan-3-ol hydrochloride
This protocol is a representative example based on established methodologies for the synthesis of similar compounds.[8][9]
Step 1: Protection of Azepan-3-one
-
To a solution of azepan-3-one hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine (2.2 eq) at 0 °C.[10]
-
Slowly add a protecting group reagent, for instance, di-tert-butyl dicarbonate (Boc2O) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-azepan-3-one.
Step 2: Trifluoromethylation
-
Dissolve N-Boc-azepan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Add trifluoromethyltrimethylsilane (TMSCF3) (1.5 eq) followed by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq).
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain N-Boc-3-(trifluoromethyl)azepan-3-ol.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-3-(trifluoromethyl)azepan-3-ol (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or dioxane.
-
Cool the solution to 0 °C.
-
Add a solution of hydrogen chloride in the corresponding solvent (e.g., 4M HCl in dioxane) (excess, e.g., 5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(trifluoromethyl)azepan-3-ol hydrochloride as a white solid.
Structural Characterization
The identity and purity of the synthesized 3-(trifluoromethyl)azepan-3-ol hydrochloride would be confirmed using a suite of analytical techniques.
Caption: A standard workflow for the analytical characterization of the target compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the azepane ring protons. The chemical shifts will be influenced by the adjacent hydroxyl and trifluoromethyl groups.
-
¹³C NMR: The spectrum should display a signal for the quaternary carbon attached to the -OH and -CF3 groups, with a characteristic quartet splitting due to coupling with the fluorine atoms. The carbon of the trifluoromethyl group will also appear as a quartet.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group is expected.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion, providing strong evidence for the elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-F stretching bands are expected in the 1000-1350 cm⁻¹ region.
Elemental Analysis:
-
Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C7H13ClF3NO.
Potential Applications in Drug Discovery
Azepane derivatives have been investigated for a range of biological activities, including as inhibitors of protein kinases and as agents targeting the central nervous system.[11][12] The introduction of a trifluoromethyl group can enhance the drug-like properties of these scaffolds.[13][14] 3-(Trifluoromethyl)azepan-3-ol hydrochloride could serve as a valuable building block in the synthesis of more complex molecules for screening in various disease areas. The tertiary alcohol moiety provides a handle for further functionalization, allowing for the generation of diverse chemical libraries.
The trifluoromethyl group's ability to improve metabolic stability can lead to compounds with better pharmacokinetic profiles, a critical aspect of drug development.[2] Furthermore, the conformational constraints imposed by the azepane ring, combined with the steric and electronic influence of the trifluoromethyl group, can lead to highly selective interactions with biological targets.
Conclusion
This technical guide has outlined the key aspects of 3-(trifluoromethyl)azepan-3-ol hydrochloride, from its rational design and synthesis to its characterization and potential applications. While this specific molecule may not be extensively documented, the principles and methodologies discussed, drawn from research on analogous compounds, provide a solid foundation for its preparation and study. The strategic incorporation of a trifluoromethyl group onto the versatile azepane scaffold makes this compound and its derivatives promising candidates for future drug discovery efforts.
References
-
Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters. ACS Publications. 2022-01-26. [Link]
-
Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Synthetic Communications. Taylor & Francis. 2024-08-11. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PMC. NIH. [Link]
-
Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Chemistry Portal. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]
-
Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]
-
Structure-based optimization of novel azepane derivatives as PKB inhibitors. PubMed. [Link]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]
-
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters. ACS Publications. [Link]
-
3-(trifluoromethyl)azetidin-3-ol hydrochloride (C4H6F3NO). PubChemLite. [Link]
-
3-(trifluoromethyl)azetidin-3-ol hydrochloride. Suzhou Unite Pharmachem Co.,Ltd. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazol[4,3-a] pyrazine hydrochloride. Google Patents.
-
4-(trifluoromethyl)azepan-4-ol hydrochloride (C7H12F3NO). PubChemLite. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]
-
Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. [Link]
-
Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. PMC. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
3-(Azepan-1-yl)propan-1-ol hydrochloride. PubChem. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents [organic-chemistry.org]
- 8. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemscene.com [chemscene.com]
- 11. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
